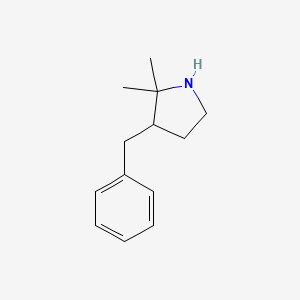

3-Benzyl-2,2-dimethylpyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2,2-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2)12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHNJHMOSGWPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249614-40-1 | |

| Record name | 3-benzyl-2,2-dimethylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyl 2,2 Dimethylpyrrolidine and Its Stereoisomers

Retrosynthetic Analysis and Precursor Design for 3-Benzyl-2,2-dimethylpyrrolidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds that form the heterocyclic ring.

Key retrosynthetic disconnections for the target molecule identify several potential acyclic precursors, which in turn suggest different forward synthetic strategies:

C-N Bond Disconnections: The most common approach involves disconnecting one of the C-N bonds. A disconnection at the N1-C2 bond or N1-C5 bond points to an intramolecular cyclization of a linear amino-halide or amino-alcohol precursor. For instance, disconnecting the N1-C5 bond suggests a precursor like a 5-halo-3-benzyl-2,2-dimethylpentan-1-amine.

C2-C3 Bond Disconnection: This disconnection suggests a Michael addition-type strategy. This could involve the addition of an enolate derived from a gem-dimethylated carbonyl compound to a nitro-styrene derivative, followed by reduction and cyclization.

[3+2] Cycloaddition Disconnection: This powerful strategy breaks the molecule into a three-atom component (an azomethine ylide) and a two-atom component (a dipolarophile). nih.govacs.org For the target molecule, this could involve an azomethine ylide generated from isobutyraldehyde (B47883) and an amine, reacting with a styrene (B11656) derivative.

These disconnections form the basis for the de novo synthetic approaches discussed in the following sections.

De Novo Synthesis Approaches to the Pyrrolidine (B122466) Core Incorporating the Benzyl (B1604629) and Geminal Dimethyl Moieties

De novo synthesis involves constructing the pyrrolidine ring from acyclic precursors. The choice of strategy is often dictated by the availability of starting materials and the desired control over stereochemistry.

Intramolecular cyclization is a robust and widely used method for forming heterocyclic rings, where a nucleophilic nitrogen atom attacks an electrophilic carbon center within the same molecule. nih.govrsc.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various carbo- and heterocyclic systems, including pyrrolidines. acs.orgnih.gov The reaction typically involves an appropriately substituted diallylamine (B93489) precursor and a ruthenium-based catalyst (e.g., Grubbs' catalyst).

For the synthesis of this compound, a potential RCM precursor would be N,N-diallyl-1-phenyl-2,2-dimethylpropan-1-amine. The synthesis would proceed as follows:

Precursor Synthesis: The precursor could be assembled by the reductive amination of 1-phenyl-2,2-dimethylpropan-1-one with diallylamine.

RCM Reaction: The diallylamine derivative is then treated with a second-generation Grubbs' catalyst to form the 2,5-dihydropyrrole ring. thieme-connect.de

Reduction: The resulting unsaturated pyrroline (B1223166) is subsequently reduced, for example, by catalytic hydrogenation, to yield the final saturated this compound.

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | 1-phenyl-2,2-dimethylpropan-1-one, diallylamine | NaBH(OAc)₃ | N,N-diallyl-1-phenyl-2,2-dimethylpropan-1-amine |

| 2 | RCM Precursor | Grubbs' II Catalyst | 3-Benzyl-2,2-dimethyl-2,5-dihydro-1H-pyrrole |

| 3 | Dihydropyrrole intermediate | H₂, Pd/C | This compound |

Radical cyclizations offer a complementary approach to ionic cyclizations for ring formation. nih.govbeilstein-journals.org These reactions are often initiated by a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.orgdoi.org

A plausible route to this compound via radical cyclization would involve:

Precursor Synthesis: An N-allyl amine bearing a bromine or iodine atom at a suitable position is required. For example, reacting 3-bromo-1-phenyl-2,2-dimethylpropane with allylamine (B125299) could provide a precursor.

Radical Generation and Cyclization: Treatment of the N-allyl-haloamine precursor with Bu₃SnH and AIBN would generate a carbon-centered radical which then attacks the intramolecular alkene in a 5-exo-trig cyclization fashion to form the pyrrolidine ring. doi.org The stereochemical outcome of such cyclizations can often be predicted and controlled based on the transition state conformations. doi.org

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most efficient and atom-economical methods for constructing the pyrrolidine skeleton. nih.govacs.org This strategy allows for the direct formation of the five-membered ring with potential control over multiple stereocenters. nih.govmdpi.com

An azomethine ylide can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. mdpi.com For the target compound, a viable strategy involves the reaction between a non-stabilized azomethine ylide and a dipolarophile:

Ylide and Dipolarophile Design: The pyrrolidine ring can be constructed from the reaction of an azomethine ylide, serving as the C2-N-C5 fragment, with an alkene dipolarophile, providing the C3-C4 fragment. To obtain the desired substitution, an azomethine ylide derived from the condensation of an amine (like methylamine) and isobutyraldehyde could be used. This ylide would possess the gem-dimethyl group. The dipolarophile would be a styrene derivative, providing the benzyl group at the C3 position.

Cycloaddition: The in situ generated ylide reacts with the alkene via a concerted [3+2] cycloaddition to form the pyrrolidine ring. nih.govenamine.net The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the ylide and the dipolarophile. acs.org

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product |

| Isobutyraldehyde, Methylamine | Styrene | Heat or Lewis Acid | 1-Methyl-3-benzyl-2,2-dimethylpyrrolidine |

Direct intramolecular nucleophilic substitution is a classical and highly effective method for pyrrolidine synthesis. nih.govorganic-chemistry.org The strategy involves an acyclic precursor containing a primary or secondary amine and a suitable leaving group (e.g., a halide or tosylate) at the terminus of a four-carbon chain. rsc.org

The synthesis of this compound via this pathway would entail:

Precursor Synthesis: The key precursor is a 4-amino-5-phenyl-4,4-dimethyl-1-halobutane or a similar derivative with a leaving group at the 1-position. This precursor could be synthesized from 2-benzyl-3,3-dimethylbutane-1,4-diol through selective functionalization.

Intramolecular Cyclization: Treatment of the amino-halide precursor with a base promotes intramolecular Sₙ2 cyclization. The nitrogen atom acts as the nucleophile, displacing the terminal halide to form the pyrrolidine ring. rsc.org This method is generally reliable and proceeds with high yield.

Intermolecular Coupling and Annulation Reactions

The construction of the pyrrolidine ring system, a core structure in numerous bioactive molecules, can be efficiently achieved through intermolecular coupling and annulation reactions. These strategies involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a sequential or concerted manner, starting from acyclic precursors.

Annulation reactions, particularly [3+2] cycloadditions, represent a powerful tool for the synthesis of five-membered heterocyclic rings like pyrrolidines. chim.it These reactions involve the combination of a three-atom component and a two-atom component to form the cyclic structure. For instance, the reaction of azomethine ylides with alkenes is a classic example of a [3+2] cycloaddition that directly yields the pyrrolidine scaffold. tandfonline.com The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the reactants and the reaction conditions.

Divergent intermolecular coupling strategies have also been developed to access N-heterocycles from simple olefins. nih.gov These methods can be tuned to produce either pyrrolidines or piperidines by modifying the reaction conditions, such as the choice of halogenating reagents, concentration, and solvent. nih.govrsc.org This tunability allows for the selective synthesis of different ring sizes from common starting materials, highlighting the versatility of modern synthetic methodologies. nih.gov

Multicomponent Reactions for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular architectures, including substituted pyrrolidines. tandfonline.comresearchgate.net These reactions involve the simultaneous combination of three or more starting materials in a one-pot fashion to generate a product that contains the essential parts of all the initial components. tandfonline.com The inherent advantages of MCRs include simplified experimental procedures, reduced waste generation, and the ability to rapidly build molecular diversity. tandfonline.comresearchgate.net

A variety of MCRs have been developed for the synthesis of pyrrolidine derivatives. One common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from an amine and an aldehyde, with a dipolarophile. tandfonline.comtandfonline.com This approach has been widely used to prepare highly functionalized pyrrolidines. tandfonline.com For example, a three-component reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can yield pyrrolidine-2-carboxylates through a sequence of Schiff base formation and Michael addition. tandfonline.com

The diastereoselectivity of these multicomponent reactions can often be controlled. For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, constructing up to three stereogenic centers in a single operation. nih.gov

Below is a table summarizing various multicomponent reactions used for the synthesis of pyrrolidine derivatives:

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Amines, Cyclopropane dicarboxylate | Cerium(III) chloride | Substituted pyrrolidines | tandfonline.com |

| Aldehydes, Amino acid esters, Chalcones | Potassium carbonate, Iodine | Pyrrolidine-2-carboxylates | tandfonline.com |

| Isatin, Glycine (B1666218) methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine | Spirooxindole pyrrolidines | tandfonline.com |

| Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | Titanium tetrachloride | Highly substituted pyrrolidines | nih.gov |

| Aldehyde, Aminomalonate, Nitro-alkene | - | 2,3,4,5-tetrasubstituted pyrrolidines | mdpi.com |

Cross-Coupling Strategies Towards Substituted Pyrrolidines

Cross-coupling reactions, typically catalyzed by transition metals such as palladium, have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comyoutube.com These reactions are highly valuable for the synthesis of substituted pyrrolidines, allowing for the introduction of a wide range of functional groups at specific positions of the pyrrolidine ring.

Strategies for the synthesis of multi-aryl-substituted heterocycles often rely on sequential cross-coupling reactions. researchgate.net This approach allows for the regioselective formation of multiple C-C bonds, which is crucial for building libraries of compounds for structure-activity relationship studies. researchgate.net For instance, a Suzuki-Miyaura coupling can be used to selectively introduce an aryl group at a specific position of a dihalogenated heterocycle. acs.org The site-selectivity of these reactions can often be controlled by the choice of ligand for the metal catalyst. nsf.gov

The direct C-H functionalization of the pyrrolidine ring represents another powerful cross-coupling strategy. This method avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach. Asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been demonstrated, providing access to highly functionalized and pharmaceutically relevant pyrrolidines. acs.org

The following table provides examples of cross-coupling reactions used in the synthesis of substituted pyrrolidines:

Table 2: Cross-Coupling Reactions for the Synthesis of Substituted Pyrrolidines| Pyrrolidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl iodide-substituted pyrrolidine | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Phenyl-substituted pyrrolidine | acs.org |

| Dichloroheteroarene | Organoboron, -zinc, or -magnesium reagents | Palladium with NHC ligand | C4-coupled heteroarene | nsf.gov |

| N-Boc-2,5-dihydro-1H-pyrrole | - | Rh₂(S-PTAD)₄ | C-H functionalized pyrrolidine | acs.org |

| 1,1-disubstituted enamides | Aryl/alkenyl boronic acids | Palladium | 3,3-disubstituted isoindolinones | rsc.org |

Asymmetric Synthesis of Enantioenriched and Diastereomerically Pure this compound

The synthesis of single enantiomers or diastereomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis provides the tools to achieve this stereocontrol, and various strategies have been developed to this end. mdpi.comnih.gov These methods can be broadly categorized into chiral pool approaches, chiral auxiliary-mediated synthesis, and asymmetric catalysis.

Chiral Pool Approaches Utilizing Readily Available Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This approach is particularly advantageous when the target molecule shares structural features with an abundant natural product, as it can significantly shorten the synthetic sequence and avoid the need for a separate resolution or asymmetric step.

For the synthesis of substituted pyrrolidines, amino acids such as proline are excellent chiral starting materials. The inherent chirality of the amino acid can be transferred to the final product through a series of chemical transformations. For example, plant-derived chiral β-aminoalcohols have been used to construct bifunctional prolinamide-based organocatalysts, demonstrating the utility of the chiral pool in catalyst design as well. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This method has been widely applied in the asymmetric synthesis of a variety of organic compounds.

Several types of chiral auxiliaries have been developed and utilized for the stereoselective synthesis of pyrrolidine derivatives. Oxazolidinones, for example, are effective chiral auxiliaries in stereoselective aldol (B89426) reactions, allowing for the creation of two contiguous stereocenters with high diastereoselectivity. wikipedia.org Camphorsultam is another powerful chiral auxiliary that has been used in Michael additions and Claisen rearrangements to achieve high levels of asymmetric induction. wikipedia.org The synthesis and utility of 3,3-dimethyl-5-substituted-2-pyrrolidinone 'Quat' chiral auxiliaries have also been reported for stereoselective alkylations and aldol condensations. manchester.ac.uk

The following table presents some chiral auxiliaries used in asymmetric synthesis:

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis| Chiral Auxiliary | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 8-phenylmenthol | Cycloaddition | Difficult to prepare, alternative is trans-2-phenyl-1-cyclohexanol | wikipedia.org |

| Oxazolidinones | Aldol reactions | Establishes two contiguous stereocenters simultaneously | wikipedia.org |

| Camphorsultam | Michael addition, Claisen rearrangement | Superior to oxazolidinone in some cases for single asymmetric induction | wikipedia.org |

| Pseudoephedrine | Alkylation | Provides high diastereoselectivity and the auxiliary is easily removed | wikipedia.org |

| 4(S)-Benzyl-1,3-thiazolidin-2-one | Aldol reactions | Provides high diastereoselectivity in reactions with aromatic aldehydes | scielo.org.mx |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a highly efficient method for the synthesis of enantiomerically enriched compounds, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. nih.gov This approach is often preferred over the use of stoichiometric chiral reagents or auxiliaries due to its high efficiency and atom economy.

A wide range of catalytic asymmetric reactions have been developed for the synthesis of chiral pyrrolidines. These include rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridines to afford 3-substituted tetrahydropyridines, which can be precursors to pyrrolidines. snnu.edu.cn Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, proline-based dipeptides have been shown to be effective organocatalysts for asymmetric aldol reactions. mdpi.com

The development of novel chiral ligands is crucial for the advancement of asymmetric metal catalysis. For instance, a palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones, which contain a pyrrolidine-like fused ring system, has been achieved with high enantioselectivity through the use of a suitable chiral ligand. rsc.org

The table below summarizes some asymmetric catalytic systems for the synthesis of chiral pyrrolidines and related heterocycles:

Table 4: Asymmetric Catalysis for the Synthesis of Chiral Pyrrolidines| Reaction Type | Catalytic System | Substrates | Product | Reference |

|---|---|---|---|---|

| Multicomponent Coupling | TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, enolsilane | Functionalized pyrrolidines | nih.gov |

| C-H Functionalization | Rh₂(S-PTAD)₄ | N-Boc-2,5-dihydro-1H-pyrrole | Chiral functionalized pyrrolidines | acs.org |

| Conjugate Addition | Proline aryl sulfonamide | α,α-disubstituted aldehydes, unsaturated ketones | Chiral cyclohexenones | mdpi.com |

| Reductive Heck Reaction | Rhodium/IBiox[(-)-Menthyl] Complex | Arylboronic acids, pyridine (B92270) | Enantioenriched 3-piperidines | snnu.edu.cn |

| Dicarbofunctionalization | Palladium/Chiral Ligand | 1,1-disubstituted enamides, aryl/alkenyl boronic acids | Enantioenriched 3,3-disubstituted isoindolinones | rsc.org |

Organocatalytic Approaches (e.g., Iminium Catalysis, Brønsted Acid Catalysis)

Organocatalysis offers a powerful metal-free alternative for the synthesis of pyrrolidine rings, relying on small organic molecules to accelerate chemical reactions. A prominent strategy in this area is iminium catalysis, which involves the reversible reaction of a secondary amine catalyst with an α,β-unsaturated carbonyl compound. This process generates an iminium ion, which is a highly activated electrophile, facilitating reactions with various nucleophiles. unl.pt

In the context of pyrrolidine synthesis, iminium ion activation is frequently employed in conjugate additions and cycloaddition reactions. unl.pt For instance, the formation of substituted pyrrolidines can be achieved through the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene. nih.gov The azomethine ylide itself can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde, a process that can proceed via an iminium intermediate. nih.gov The key step in certain syntheses is the acyl iminium ion mediated condensation of a pyrrolidine precursor with a ketene (B1206846) acetal. researchgate.net This methodology allows for the construction of complex bicyclic systems containing the pyrrolidine motif. researchgate.net

Brønsted acid catalysis represents another significant organocatalytic approach. While direct examples for the synthesis of this compound are not extensively detailed, Brønsted acids are known to catalyze annulation reactions between electron-rich substrates and diols to form various heterocyclic structures. beilstein-journals.org They can also mediate Mannich-type reactions involving N,O-acetals and various carbon nucleophiles, which can proceed efficiently to create carbon-carbon bonds necessary for building the pyrrolidine skeleton. researchgate.net

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a highly effective and versatile platform for the enantioselective synthesis of substituted pyrrolidines. These methods utilize chiral ligands coordinated to a metal center to control the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer.

A notable example is the copper-catalyzed intramolecular hydroamination reaction. researchgate.net This method can be used to synthesize α-arylpyrrolidines with excellent stereoselectivity. researchgate.net The process involves the formation of a catalyst from a copper source, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and a chiral bisphosphine ligand. researchgate.net The choice of ligand is critical for achieving high enantiomeric excess (er). researchgate.net Research has demonstrated that modifying the substrate and optimizing the chiral ligand can significantly improve both the yield and the enantioselectivity of the cyclization. researchgate.net

Table 1: Optimization of Enantiopure α-Arylpyrrolidine Synthesis via Copper-Catalyzed Hydroamination

| Entry | Substrate | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| 1 | 1ac (R=tert-butyl) | L1 | 90 | 99.0:1.0 | researchgate.net |

| 2 | 1ac (R=tert-butyl) | L3 | 95 | 99.5:0.5 | researchgate.net |

| 3 | 1ac (R=tert-butyl) | L4 | 28 | 95.0:5.0 | researchgate.net |

| 4 | 1ac (R=tert-butyl) | L6 | 73 | 97.5:2.5 | researchgate.net |

Palladium catalysis is another cornerstone of modern synthetic chemistry, enabling the asymmetric synthesis of complex heterocyclic structures. rsc.org For example, a palladium-catalyzed tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl boronic acids can generate isoindolinones bearing quaternary stereocenters with high enantioselectivity. rsc.org Although this produces a different heterocyclic core, the principles of asymmetric dicarbofunctionalization are relevant to the construction of highly substituted pyrrolidine rings. rsc.org Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of 3-substituted piperidines from pyridine and boronic acids, showcasing the power of transition metals to functionalize N-heterocycles with high stereocontrol. snnu.edu.cn

Diastereoselective Control in the Synthesis of this compound

Achieving diastereoselective control is crucial when synthesizing pyrrolidines with multiple stereocenters. This is often accomplished by directing the approach of reagents through strategic placement of bulky groups or by employing reaction mechanisms that have inherent stereochemical preferences.

A highly diastereoselective synthesis of new pyrazolylpyrrolidine derivatives has been achieved through a three-component domino process. nih.gov This reaction involves 4-formylpyrazoles, N-substituted maleimides, and glycine derivatives. nih.gov The key mechanistic step is an in-situ-formed azomethine ylide undergoing a 1,3-dipolar cycloaddition reaction. nih.gov The reaction demonstrates good diastereoselectivity, favoring the formation of the trans isomer. nih.gov This selectivity arises from minimizing repulsive steric interactions between substituents on the newly formed pyrrolidine ring during the cycloaddition step. nih.gov By blocking a secondary condensation reaction, new pyrrolidine derivatives were obtained in a diastereoselective manner with good yields. nih.gov

Table 2: Diastereoselective Synthesis of Pyrrolidine Derivatives

| Entry | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|

| a | 5a + 6a | 80 | 20:80 | nih.gov |

| b | 5b + 6b | 85 | 15:85 | nih.gov |

| c | 5c + 6c | 78 | 25:75 | nih.gov |

| d | 5d + 6d | 75 | 22:78 | nih.gov |

| e | 5e + 6e | 82 | 18:82 | nih.gov |

| f | 5f + 6f | 79 | 24:76 | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free or Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. Research has shown that certain synthetic steps relevant to pyrrolidine synthesis can be performed under solvent-free conditions. For example, the Mannich-type reaction, which forms a carbon-carbon bond via an amino alkylation, can proceed more efficiently under solvent-free conditions than in traditional chlorinated solvents like dichloromethane. researchgate.net This approach not only reduces solvent waste but can also lead to higher reaction rates and yields. researchgate.net

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently "greener" as they generate less waste.

Multicomponent reactions (MCRs) are prime examples of atom-economical transformations. nih.gov They allow for the formation of several bonds in a single operation, combining three or more starting materials into a complex product with high efficiency. nih.gov The 1,3-dipolar cycloaddition reaction used to form the pyrrolidine ring is a highly atom-economical method, as all atoms of the dipole and the dipolarophile are incorporated into the cyclic product. nih.gov A concise and atom-economic strategy for the synthesis of related pyrrolizine structures has been developed, which involves a base-catalyzed addition followed by an intramolecular cyclization, avoiding the use of transition metals. nih.gov Such domino processes, which combine multiple transformations into one sequence without isolating intermediates, significantly improve both step- and atom-economy. nih.gov

Reactivity and Derivatization of 3 Benzyl 2,2 Dimethylpyrrolidine

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physical, chemical, and biological properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of 3-Benzyl-2,2-dimethylpyrrolidine readily undergoes N-alkylation with various alkylating agents. These reactions typically proceed via an SN2 mechanism and are influenced by the nature of the alkyl halide and the reaction conditions. For instance, reaction with primary alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, is expected to yield the corresponding tertiary amines. The use of more sterically demanding alkyl halides may require harsher reaction conditions.

N-acylation of the pyrrolidine nitrogen can be achieved using a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents. These reactions are generally efficient and lead to the formation of stable amide derivatives. The steric hindrance imposed by the gem-dimethyl group at the adjacent C2 position is not expected to significantly impede these reactions.

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Reagent | Product | Reaction Conditions |

| Methyl Iodide | 3-Benzyl-1,2,2-trimethylpyrrolidine | K₂CO₃, Acetonitrile, reflux |

| Benzyl Bromide | 1,3-Dibenzyl-2,2-dimethylpyrrolidine | Et₃N, Dichloromethane, rt |

| Acetyl Chloride | 1-Acetyl-3-benzyl-2,2-dimethylpyrrolidine | Pyridine (B92270), Dichloromethane, 0 °C to rt |

| Benzoyl Chloride | 1-Benzoyl-3-benzyl-2,2-dimethylpyrrolidine | NaOH (aq), Dichloromethane, rt |

Formation of N-Heterocyclic Derivatives

The secondary amine of this compound can serve as a nucleophile in condensation reactions to form various N-heterocyclic derivatives. For example, reaction with α,ω-dihaloalkanes can lead to the formation of fused or spirocyclic pyrrolidinium (B1226570) salts. Furthermore, condensation with appropriate bifunctional reagents can yield more complex heterocyclic systems. The synthesis of N-heterocyclic carbene (NHC) precursors, such as imidazolium (B1220033) salts, often involves the reaction of a diamine with a formaldehyde (B43269) equivalent and an acid catalyst beilstein-journals.org. While direct application to this compound is not documented, analogous reactions with related secondary amines suggest this possibility.

Transformations at the Benzyl Moiety

The benzyl group provides another avenue for derivatization, allowing for modifications to both the aromatic ring and the benzylic position.

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring of the benzyl substituent is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the alkyl group (the pyrrolidinylmethyl substituent). As a result, electrophiles are directed to the ortho and para positions of the ring rsc.orgmasterorganicchemistry.comyoutube.comyoutube.com. The steric bulk of the pyrrolidine ring may influence the ortho to para product ratio, with substitution at the less hindered para position often being favored.

Common EAS reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation can be performed on the benzyl group. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the pyrrolidine nitrogen. For instance, strong Lewis acids used in Friedel-Crafts reactions could potentially complex with the nitrogen atom, deactivating the ring or leading to undesired byproducts.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-2,2-dimethylpyrrolidine |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromobenzyl)-2,2-dimethylpyrrolidine |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(4-Acetylbenzyl)-2,2-dimethylpyrrolidine |

Side Chain Modifications

The benzylic methylene (B1212753) group (the CH₂ group connecting the pyrrolidine and phenyl rings) is susceptible to oxidation, although selective oxidation without affecting the pyrrolidine ring can be challenging. Strong oxidizing agents would likely lead to cleavage of the C-C bond or oxidation of the pyrrolidine ring. However, catalytic hydrogenation can be employed to reduce the aromatic ring to a cyclohexyl group, yielding 3-cyclohexylmethyl-2,2-dimethylpyrrolidine. This transformation would require a suitable catalyst, such as rhodium on carbon, and hydrogen pressure.

Stereoselective Reactions Involving the Pyrrolidine Ring

The presence of a stereocenter at the C3 position of this compound opens up possibilities for stereoselective synthesis. If the starting material is enantiomerically pure, its chirality can be used to direct the stereochemical outcome of subsequent reactions.

For instance, deprotonation of the N-H followed by reaction with an electrophile could potentially proceed with diastereoselectivity, influenced by the existing stereocenter. Furthermore, if the nitrogen is part of a chiral auxiliary, it can direct stereoselective transformations at other parts of the molecule. While specific studies on this compound are limited, research on related chiral pyrrolidine derivatives has demonstrated their utility in asymmetric synthesis, for example, in the stereoselective synthesis of α,β-dibenzyl-γ-butyrolactones researchgate.net. The principles of stereocontrol observed in these systems would likely apply to derivatives of this compound.

Stereospecific Transformations

No studies detailing stereospecific transformations involving this compound are currently available.

Diastereoselective Reactions Influenced by the Pyrrolidine Stereochemistry

There is no published research on how the stereochemistry of this compound influences diastereoselective reactions.

Ring Expansion and Contraction Reactions of this compound

While ring expansion and contraction reactions are known classes of reactions in cyclic compounds, their specific application to or initiation from this compound has not been documented. wikipedia.org General mechanisms such as pinacol-type rearrangements, Tiffeneau–Demjanov rearrangement, and Favorskii rearrangement describe these transformations in other cyclic systems, but data specific to this compound is absent. wikipedia.org

Chemo- and Regioselective Reactions of this compound

Specific studies on the chemo- and regioselectivity of reactions involving this compound are not present in the available scientific literature.

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be provided.

Conformational Analysis and Stereochemical Characterization of 3 Benzyl 2,2 Dimethylpyrrolidine

Experimental Determination of Absolute and Relative Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of complex molecules like 3-Benzyl-2,2-dimethylpyrrolidine relies on a combination of powerful analytical techniques. While specific experimental data for this exact compound is not extensively published, the methodologies applied to analogous substituted pyrrolidines are well-established.

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. nih.govsemanticscholar.orgmdpi.com This technique allows for the direct visualization of the molecule's conformation in the solid state and the unambiguous assignment of both relative and absolute stereochemistry. semanticscholar.org For chiral pyrrolidine (B122466) derivatives, crystallographic analysis can confirm the configuration of stereocenters, such as the C3 carbon in this compound.

In the absence of suitable crystals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical elucidation in solution. wordpress.com Advanced NMR experiments, particularly the Nuclear Overhauser Effect (NOE), are used to establish the relative stereochemistry by identifying protons that are close in space. wordpress.com For this compound, NOE experiments could reveal the spatial relationship between the proton at C3 and the protons of the gem-dimethyl groups at C2, thereby helping to deduce whether the benzyl (B1604629) group is cis or trans relative to the substituents on other ring atoms. The analysis of coupling constants (J-values) from ¹H NMR spectra also provides crucial information about the dihedral angles between adjacent protons, which is directly related to the ring's conformation. researchgate.net

| Technique | Information Provided | Advantages | Limitations |

| Single-Crystal X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, bond angles, solid-state conformation. | Unambiguous, definitive 3D structure determination. nih.gov | Requires a suitable single crystal, which can be difficult to obtain. |

| NMR Spectroscopy (NOE, J-coupling) | Relative stereochemistry, solution-state conformation, molecular dynamics. | Provides data on conformation in solution; non-destructive. wordpress.com | Does not directly provide absolute stereochemistry; can be complex to interpret. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (% ee) and purity. | Essential for confirming the enantiopurity of chiral compounds. semanticscholar.org | Does not provide structural information about the stereocenters. |

Conformational Preferences and Dynamics of the Pyrrolidine Ring

Unlike planar aromatic rings, the five-membered pyrrolidine ring is non-planar, adopting puckered conformations to alleviate torsional strain arising from eclipsed C-C bonds. The conformational landscape of the pyrrolidine ring is typically described by two main low-energy forms: the envelope (C_s symmetry) , where four atoms are coplanar and the fifth is out of the plane, and the twist or half-chair (C_2 symmetry) , where two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms. researchgate.netnih.gov

These conformations are not static but rapidly interconvert at room temperature through a low-energy process called pseudorotation. nih.govwikipedia.org In this process, the "pucker" moves around the ring, causing the molecule to cycle through a series of envelope and twist forms without passing through a high-energy planar state. rsc.org For the parent pyrrolidine molecule, the energy barrier to pseudorotation is very low, estimated to be around 220–284 cm⁻¹ (approximately 2.6-3.4 kJ/mol). nih.gov However, the presence of substituents dramatically alters this landscape.

| Conformation | Symmetry | Description |

| Envelope | C_s | Four atoms are coplanar, with the fifth atom puckered out of this plane. |

| Twist (Half-Chair) | C_2 | Two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. |

Influence of Substituents (Benzyl and Dimethyl Groups) on Conformation

The substituents on the this compound ring are the primary determinants of its preferred conformation. nih.govacs.org The steric bulk of the gem-dimethyl groups at the C2 position and the benzyl group at the C3 position creates significant steric hindrance, forcing the ring to adopt a pucker that maximizes the distance between these groups.

Gem-Dimethyl Group (C2): The presence of two methyl groups on the same carbon (C2) introduces substantial steric strain. This generally forces the C2 atom to be part of the puckered segment of the ring to relieve gauche interactions. In an envelope conformation, the pucker might be centered at C2 or an adjacent atom to move the methyl groups away from other substituents.

Benzyl Group (C3): As a large and sterically demanding substituent, the benzyl group will strongly prefer to occupy a pseudo-equatorial position on the ring. A pseudo-axial orientation would lead to significant destabilizing 1,3-diaxial-like interactions with other atoms on the ring, particularly the substituents at the C2 and C5 positions.

The interplay between these two bulky substituents likely "locks" the pyrrolidine ring into a limited range of conformations. nih.gov The most stable conformation will be one that places the large benzyl group in a pseudo-equatorial orientation while simultaneously minimizing steric clashes involving the gem-dimethyl groups. This conformational locking significantly raises the energy barrier for pseudorotation, making certain puckered forms much more populated than others.

| Substituent | Position | Steric Influence | Preferred Orientation |

| gem-Dimethyl | C2 | High steric bulk; restricts rotation around the N1-C2 bond. | Influences ring puckering to minimize eclipsing strain. |

| Benzyl | C3 | Very high steric bulk. | Strongly favors a pseudo-equatorial position to avoid steric clashes. |

Computational and Mechanistic Studies on 3 Benzyl 2,2 Dimethylpyrrolidine

Solvation Effects on Molecular Properties and Reaction Profiles

Generally, solvation can significantly impact molecular properties. For a molecule like 3-Benzyl-2,2-dimethylpyrrolidine, which possesses both a nonpolar benzyl (B1604629) group and a polar secondary amine within a pyrrolidine (B122466) ring, the choice of solvent would be expected to influence its conformational equilibrium. In nonpolar solvents, intramolecular forces would likely dominate, whereas polar protic or aprotic solvents could lead to intermolecular hydrogen bonding and dipole-dipole interactions, thereby stabilizing different conformers.

The reaction profile of any reaction involving this compound would also be susceptible to solvent effects. Solvation affects the energies of the ground states of reactants, transition states, and products. The extent of stabilization or destabilization of these species by the solvent can alter the activation energy of a reaction, thus influencing its rate. For instance, reactions that proceed through a more polar transition state than the ground state are typically accelerated in polar solvents.

Without specific computational data, a detailed quantitative analysis for this compound is not possible. Such an analysis would typically involve:

Conformational Analysis in Different Solvents: Calculating the relative energies of different stereoisomers or conformers of this compound in various solvents to determine the most stable structures.

Reaction Energy Profiles: Modeling a reaction involving this compound and calculating the energy profile in different solvents to understand the solvent's effect on the reaction kinetics and thermodynamics.

Future computational and mechanistic studies would be invaluable in elucidating these aspects for this compound, providing a deeper understanding of its chemical behavior in different solvent environments.

Applications of 3 Benzyl 2,2 Dimethylpyrrolidine in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block for Complex Molecular Architecturesnih.govbath.ac.uk

A chiral building block is a pre-existing enantiomerically pure or enriched compound that can be incorporated into a larger molecule, thereby transferring its stereochemical information. 3-Benzyl-2,2-dimethylpyrrolidine, with its defined stereochemistry, serves as an excellent starting point for the synthesis of intricate molecules.

Precursor in Natural Product Synthesis

The synthesis of natural products often represents a formidable challenge due to their complex, three-dimensional structures and multiple stereocenters. Chiral pyrrolidine (B122466) derivatives are key components of many biologically active natural products. While direct examples of the incorporation of the entire this compound moiety into a natural product are not extensively documented, the synthesis of structurally related enantioenriched 2,2-disubstituted pyrrolidines highlights the potential of this class of compounds. nih.gov For instance, a general and enantioselective method for the synthesis of chiral 2,2-disubstituted pyrrolidines has been developed, which could theoretically be adapted to produce derivatives of this compound for use in the synthesis of natural product analogues or complex target molecules. nih.gov

Scaffold for Novel Compound Libraries

In drug discovery and materials science, the generation of compound libraries containing diverse and structurally unique molecules is of paramount importance. The rigid pyrrolidine core of this compound, adorned with modifiable benzyl (B1604629) and gem-dimethyl groups, provides an ideal scaffold for the construction of such libraries. The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines with different protecting groups demonstrates the feasibility of creating a diverse set of molecules from a common pyrrolidine framework. nih.gov This approach allows for the systematic exploration of chemical space around the pyrrolidine core, potentially leading to the discovery of new compounds with desirable biological or material properties.

Utilization as a Chiral Auxiliary in Asymmetric Reactionsnih.govbath.ac.uk

A chiral auxiliary is a temporary chiral appendage that is attached to a prochiral substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereochemistry has been established, the auxiliary is removed. The structural features of this compound make it a promising candidate for development as a chiral auxiliary.

Control of Diastereoselectivity in Bond-Forming Reactions

The steric bulk of the gem-dimethyl group and the orienting effect of the benzyl group in this compound can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This principle is fundamental to achieving high diastereoselectivity in bond-forming reactions. While specific studies detailing the use of this compound itself as a chiral auxiliary are limited, the broader class of chiral pyrrolidines has been extensively used for this purpose. For example, chiral pyrrolidine-based auxiliaries have been successfully employed to control the stereochemical outcome of alkylation, aldol (B89426), and Diels-Alder reactions. The development of methods for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines opens the door to exploring their potential in directing diastereoselective transformations. nih.gov

Development as a Ligand in Metal-Catalyzed Transformationsnih.gov

In asymmetric catalysis, chiral ligands play a crucial role in transferring stereochemical information from a chiral catalyst to a prochiral substrate. The nitrogen atom of the pyrrolidine ring in this compound can coordinate to a metal center, and the chiral environment created by the substituents can influence the stereochemical course of a catalyzed reaction.

Ligand Design for Enantioselective Catalysis

The design of effective chiral ligands is a central theme in modern organic synthesis. The rigid conformational structure and the presence of both steric bulk and a coordinating heteroatom make this compound an attractive scaffold for the development of new chiral ligands. By modifying the benzyl group or introducing additional functional groups, it is possible to fine-tune the electronic and steric properties of the resulting ligand. These tailored ligands can then be employed in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and cross-coupling reactions, with the goal of achieving high enantioselectivities. The synthesis of a range of enantioenriched 2,2-disubstituted pyrrolidines provides a platform for creating a library of potential ligands for screening in various catalytic transformations. nih.gov

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Pyrrolidine |

Research Findings on Related Pyrrolidine Synthesis

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

| Benzyloxy imide | Asymmetric allylic alkylation and ring contraction | Chiral catalyst, reducing agent | Enantioenriched 2,2-disubstituted pyrrolidine | nih.gov |

| γ- and δ-alkenyl N-arylsulfonamides | Intramolecular carboamination | Copper(II) carboxylate | N-functionalized pyrrolidines and piperidines | nih.gov |

| Pyrrolidinone | Multi-step synthesis | Various | Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate | nih.gov |

Investigation of Metal-Ligand Coordination Chemistry

The nitrogen atom within the pyrrolidine ring of this compound provides a key site for coordination with metal centers. While direct studies on this specific molecule are limited, research on analogous pyrrolidine-based ligands offers significant insight into its potential coordination chemistry. The steric hindrance provided by the gem-dimethyl group at the C2 position and the bulky benzyl group at the C3 position are expected to play a crucial role in determining the geometry and stability of resulting metal complexes.

Studies on coordination compounds of pyrrolidine-2-carboxylic acid with Cu(II) and Zn(II) have shown that coordination can occur via the nitrogen of the amino substituent. nih.gov In these cases, the pyrrolidine nitrogen, along with other functional groups on the ligand, chelates the metal ion. nih.gov For this compound, the nitrogen atom is the primary coordination site, and its interaction with a metal would be heavily influenced by the surrounding substituents.

Further research into homochiral coordination polymers (HCPs) has utilized tetrazole-functionalized proline derivatives as chiral ligands for copper(I). sciengine.com In these structures, the tetrazole moiety coordinates with the metal ions to form the polymer backbone, strategically leaving the pyrrolidine-NH group uncoordinated and available to act as a catalytic site. sciengine.com This approach demonstrates how pyrrolidine derivatives can be incorporated into larger, functional materials where the coordination environment is precisely controlled. The fundamental aspects of how ligand structure, including tautomeric forms and denticity, influences the stereochemistry and nuclearity of transition metal complexes have also been explored, providing a framework for predicting the behavior of new ligands like this compound. ucj.org.ua

Table 1: Examples of Metal Coordination with Pyrrolidine-Based Ligands

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrrolidine-2-carboxylic acid | Cu(II), Zn(II) | Coordination via amino nitrogen and hydroxo moiety | Octahedral geometry suggested | nih.gov |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cu(I) | Coordination through tetrazole N atoms | 1D chain-like homochiral coordination polymer | sciengine.com |

| Functionally substituted thioamides | 3d, 4d-metals | Varies (N, S- and O, N, S-containing) | Mono-, bi-, and polynuclear complexes | ucj.org.ua |

Exploration as an Organocatalyst

Chiral pyrrolidines are preeminent organocatalysts, capable of promoting a wide array of chemical transformations in an enantioselective manner. mdpi.com Derivatives of this compound are explored in this context, where the chiral center at C3, combined with the specific steric environment created by the benzyl and gem-dimethyl groups, can effectively control the stereochemical outcome of a reaction. These catalysts typically operate through the formation of nucleophilic enamines or electrophilic iminium ions as key intermediates.

Stereoselective Transformations Catalyzed by this compound Derivatives

The true utility of a chiral catalyst is demonstrated in its ability to induce high levels of stereoselectivity. Pyrrolidine derivatives have been successfully employed in several key C-C bond-forming reactions, including Michael additions and aldol reactions.

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool in organic synthesis. researchgate.net Pyrrolidine-based organocatalysts bearing a sulfoxide (B87167) moiety have been shown to be highly efficient for the Michael addition of ketones to β-nitrostyrenes, achieving excellent yields and stereoselectivities (up to >99:1 dr and >99% ee) without the need for additives. researchgate.net Similarly, chiral porous polymers and mesoporous hybrid materials incorporating pyrrolidine units have been developed as recyclable, heterogeneous catalysts for asymmetric Michael additions, demonstrating high stereocontrol. rsc.orgnih.gov

The aldol reaction, which combines two carbonyl compounds to form a β-hydroxy carbonyl product, is another fundamental transformation where pyrrolidine-based catalysts excel. wikipedia.org Proline mimetics, such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, have been developed for highly enantio- and diastereoselective anti-aldol reactions, affording products with up to >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr). nih.gov These catalysts have proven effective with a range of aldehydes and ketones under mild conditions. nih.gov Homochiral coordination polymers containing pyrrolidine active sites have also shown notable catalytic proficiency in asymmetric aldol reactions. sciengine.com

Table 2: Performance of Pyrrolidine-Based Catalysts in Stereoselective Reactions

| Reaction Type | Catalyst Type | Substrates | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Michael Addition | (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Cyclohexanone + β-Nitrostyrenes | Up to 97% | >99:1 | >99% | researchgate.net |

| Aldol Reaction | N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Various Aldehydes + Ketones | High | >99:1 (anti) | >99% | nih.gov |

| Aldol Reaction | Homochiral Coordination Polymer (CuI-based) | 4-Nitrobenzaldehyde + Cyclohexanone | 62% | - | 67% | sciengine.com |

| Michael Addition | Pyrrolidine-based Chiral Porous Polymer | Cyclohexanone + Nitroolefins | Up to 98% | - | Up to 99% | rsc.org |

Mechanistic Studies of Organocatalytic Cycles

Understanding the mechanistic pathways of organocatalytic reactions is crucial for optimizing existing catalysts and designing new ones. For pyrrolidine-catalyzed reactions, two primary catalytic cycles are recognized: the enamine cycle and the iminium ion cycle.

In the enamine cycle , the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, such as a nitroolefin in a Michael addition or another aldehyde in an aldol reaction. Subsequent hydrolysis regenerates the catalyst and yields the product. Computational studies on the reaction between aldehydes and nitrostyrene (B7858105) catalyzed by a chiral silylated pyrrolidine confirm this pathway, with calculated enantiomeric excess values closely matching experimental results. worldscientific.com

In the iminium ion cycle , the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile. A systematic study of the reaction between cyclopentadiene (B3395910) and α,β-unsaturated carbonyls catalyzed by pyrrolidine supports a mechanism involving nucleophilic attack on the iminium ion intermediate. nih.gov

For the stereoselective aldol reaction, the Zimmerman-Traxler model provides a powerful predictive tool. harvard.edulmu.de It postulates a chair-like six-membered transition state involving the enolate, the aldehyde, and the associated metal cation (or, in the case of organocatalysis, a proton). The stereochemical outcome (syn or anti) is determined by the geometry (E or Z) of the enolate and the minimization of steric interactions within this transition state. harvard.edu In proline-catalyzed aldol reactions, a strong hydrogen-bonding network between the catalyst's carboxylic acid group and the aldehyde's oxygen atom in the stereodetermining C-C bond-forming transition state is considered key for high stereocontrol. nih.gov

Applications in Materials Science (Excluding Chemical/Physical Properties)

Beyond its role as a homogeneous catalyst, the this compound scaffold and its analogues are being integrated into functional materials. This transition from molecular entities to solid-state applications opens new avenues in catalysis and materials design.

Polymer Chemistry (e.g., Monomers for Chiral Polymers)

The incorporation of chiral pyrrolidine units into polymers is a promising strategy for creating recyclable catalysts and novel materials with defined stereochemical properties. cmu.edu A key example is the study of N-benzyl-3-methylenepyrrolidin-2-one, a monomer structurally related to the title compound. This "forgotten monomer" undergoes free-radical polymerization to produce a polymer, poly(N-benzyl-3-methylenepyrrolidin-2-one), with a notable isotactic configurational microstructure. researchgate.net This demonstrates that the stereochemical information from a chiral center near the polymerizable group can influence the tacticity of the resulting polymer chain.

Furthermore, pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized directly from rigid three-dimensional monomers. rsc.org These materials possess high porosity and uniformly distributed catalytic sites, functioning as effective and recyclable heterogeneous organocatalysts for asymmetric reactions in environmentally benign solvents like water. rsc.org Similarly, chiral hybrid materials have been prepared through sol-gel processes using bis-silylated pyrrolidine precursors. nih.gov These non-ordered mesoporous materials contain a homogeneous distribution of the chiral pyrrolidine moieties within a siliceous framework, creating stable and reusable solid catalysts. nih.gov The development of such chiral polymers represents a significant step toward more sustainable and industrially viable catalytic processes. nih.gov

Table 3: Polymerization of a Structurally Related Pyrrolidine-Based Monomer

| Monomer | Polymerization Method | Resulting Polymer | Microstructure | Reference |

|---|---|---|---|---|

| N-Benzyl-3-methylenepyrrolidin-2-one | Free Radical Polymerization | Poly(N-benzyl-3-methylenepyrrolidin-2-one) | Isotactic with minor syndiotactic tendency | researchgate.net |

Future Research Directions and Outlook for 3 Benzyl 2,2 Dimethylpyrrolidine Research

Discovery of Novel Reactivity and Chemical Transformations

The inherent reactivity of the pyrrolidine (B122466) ring and the influence of its substituents, the benzyl (B1604629) and gem-dimethyl groups, present a fertile ground for discovering new chemical transformations. Future research will likely investigate the functionalization of the pyrrolidine core at various positions, exploring reactions that are currently unknown for this specific scaffold. This could involve late-stage functionalization techniques to introduce diverse chemical handles, enabling the creation of a library of derivatives for various applications. Understanding the electronic and steric effects of the substituents will be crucial in predicting and controlling the outcomes of these novel reactions.

Advanced Structural and Spectroscopic Studies for Deeper Understanding

A thorough understanding of the three-dimensional structure and electronic properties of 3-Benzyl-2,2-dimethylpyrrolidine is fundamental to unlocking its full potential. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, will be instrumental in elucidating the precise conformation and stereochemistry of the molecule. researchgate.net These experimental studies, coupled with computational analysis, will provide deep insights into the structure-property relationships that govern its reactivity and potential interactions with other molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offer numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.netjst.org.innih.govnih.gov The integration of the synthesis of this compound and its derivatives with automated flow chemistry platforms could significantly accelerate the discovery and optimization of new reactions and compounds. researchgate.net This approach allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or materials science applications.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool in modern chemical research. nih.gov In the context of this compound, computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict its geometric and electronic properties, reaction mechanisms, and spectroscopic signatures. nih.gov These theoretical predictions can then guide and rationalize experimental investigations, leading to a more efficient and targeted research approach. This integrated strategy will be crucial for understanding complex reactivity and for the rational design of new derivatives with desired properties. nih.gov

Exploration of New Chemical Applications Beyond Current Scope

While the current applications of this compound are not well-defined, its structural features suggest a broad range of potential uses. The pyrrolidine scaffold is a common motif in many biologically active compounds and catalysts. Future research should explore the potential of this compound and its derivatives in areas such as medicinal chemistry, catalysis, and materials science. For instance, its chiral nature could be exploited in asymmetric catalysis, or its unique three-dimensional structure could be utilized in the design of novel organic materials.

Q & A

Q. Characterization :

- NMR : Key signals include δ 1.11–1.15 ppm (2,2-dimethyl groups) and aromatic protons at δ 7.24–7.38 ppm (benzyl substituent) .

- Mass Spectrometry : A molecular ion peak at m/z 324 (M⁺+1) confirms the brominated product .

| Key Analytical Data | Values/Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.11 (s, 6H), 7.24–7.38 (m, 5H) |

| ¹³C NMR | δ 25.2 (CH₃), 72.6 (C-Benzyl) |

| MS (EI) | m/z 324 (M⁺+1) |

How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Level : Advanced

Methodological Answer :

Stereochemical control is critical for pharmacological activity. To resolve discrepancies:

Chiral Catalysts : Use enantiopure starting materials or chiral ligands (e.g., S-2-(3,4-dimethoxybenzyl)pyrrolidine) to direct stereochemistry .

Chromatography : Employ chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers.

X-ray Crystallography : Validate absolute configuration via single-crystal analysis .

Example :

In dual orexin receptor antagonist synthesis, LC-HRMS confirmed enantiopurity with tR = 1.11 min and [M+H]⁺ = 419.2083 .

What strategies optimize reaction yields for this compound derivatives?

Level : Advanced

Methodological Answer :

- Solvent Optimization : THF or dichloromethane improves bromination efficiency by stabilizing intermediates .

- Stoichiometry : A 1:1.2 molar ratio of aziridine to NBS maximizes bromination while minimizing side reactions .

- Temperature Control : Room-temperature reactions (18–24 hours) prevent thermal decomposition .

Case Study :

Using THF with NBS/triphenylphosphine achieved 68% yield for 1-allyl-4-benzyloxy-3-bromo-2,2-dimethylpyrrolidine .

How is this compound utilized in medicinal chemistry research?

Level : Advanced

Methodological Answer :

This scaffold is pivotal in designing CNS-targeting agents:

Orexin Receptor Antagonists : Derivatives like (S)-2-(3,4-dimethoxybenzyl)pyrrolidine show high affinity (IC₅₀ < 100 nM) via LC-MS-validated binding assays .

Pharmacokinetic Studies : Assess metabolic stability using liver microsomes and measure plasma protein binding via equilibrium dialysis .

Q. Protocol :

- In Vitro Assays : Screen compounds at 10 µM in HEK293 cells expressing orexin receptors .

- DMPK Profiling : Monitor plasma half-life (>2 hours) and brain penetration (B/P ratio >0.3) .

What advanced techniques validate mechanistic pathways in pyrrolidine ring transformations?

Level : Advanced

Methodological Answer :

Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to trace proton transfer steps in NMR .

DFT Calculations : Model transition states to predict regioselectivity in bromination .

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps.

Example :

Thermogravimetric analysis (TGA) of intermediates revealed decomposition pathways, confirming stability under reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.